molecular formula C10H19N3O4 B1649388 Gly-gly-ile CAS No. 69242-40-6

Gly-gly-ile

Cat. No.: B1649388
CAS No.: 69242-40-6
M. Wt: 245.28 g/mol
InChI Key: XMPXVJIDADUOQB-UHFFFAOYSA-N
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Description

Gly-gly-ile, also known as glycylglycylisoleucine, is a tripeptide composed of two glycine residues and one isoleucine residue. Peptides like this compound are essential in various biological processes and have significant roles in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Gly-gly-ile involves the formation of peptide bonds between the amino acids glycine and isoleucine. The process typically includes the following steps:

    Protection of Amino Groups: The amino groups of glycine and isoleucine are protected using tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to prevent unwanted reactions.

    Activation of Carboxyl Groups: The carboxyl groups are activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Coupling Reaction: The activated carboxyl group of one amino acid reacts with the free amino group of another amino acid to form a peptide bond.

    Deprotection: The protecting groups are removed to yield the final tripeptide, this compound.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated solid-phase peptide synthesis (SPPS) methods. The Merrifield solid-phase method is commonly used, where the growing peptide chain is attached to a solid resin, allowing for efficient and scalable synthesis .

Chemical Reactions Analysis

Types of Reactions

Gly-gly-ile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the cleavage of disulfide bonds .

Scientific Research Applications

Gly-gly-ile has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of Gly-gly-ile involves its interaction with specific molecular targets and pathways. As a peptide, it can bind to receptors or enzymes, influencing various biological processes. The exact mechanism depends on the context in which it is used, such as its role in cellular signaling or as a therapeutic agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Gly-gly-ile

This compound is unique due to the presence of isoleucine, which imparts specific structural and functional properties. The combination of glycine and isoleucine residues allows for unique interactions and stability, making it valuable in various applications .

Properties

IUPAC Name

2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O4/c1-3-6(2)9(10(16)17)13-8(15)5-12-7(14)4-11/h6,9H,3-5,11H2,1-2H3,(H,12,14)(H,13,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMPXVJIDADUOQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)CNC(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80400408
Record name 2-[2-(2-aminoacetamido)acetamido]-3-methylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69242-40-6
Record name 2-[2-(2-aminoacetamido)acetamido]-3-methylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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